molecular formula C14H11N7O3 B2750288 2-hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone CAS No. 380386-51-6

2-hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone

Cat. No. B2750288
CAS RN: 380386-51-6
M. Wt: 325.288
InChI Key: PVEQEXQVGHTRFR-LZYBPNLTSA-N
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Description

Synthesis Analysis

2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound used to prepare Schiff base ligands . The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-5-nitrobenzaldehyde is C7H5NO4 . Its molecular weight is 167.1189 . The IUPAC Standard InChI is InChI=1S/C7H5NO4/c9-4-5-3-6 (8 (11)12)1-2-7 (5)10/h1-4,10H .


Chemical Reactions Analysis

2-Hydroxy-5-nitrobenzaldehyde is used to prepare Schiff base ligands . The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .


Physical And Chemical Properties Analysis

2-Hydroxy-5-nitrobenzaldehyde has a molecular weight of 167.12 . Its melting point is 125-128 °C (lit.) . The SMILES string representation of the molecule is [H]C (=O)c1cc (ccc1O) [N+] ( [O-])=O .

Safety and Hazards

2-Hydroxy-5-nitrobenzaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

2-[(E)-[(6-imidazol-1-ylpyridazin-3-yl)hydrazinylidene]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O3/c22-12-2-1-11(21(23)24)7-10(12)8-16-17-13-3-4-14(19-18-13)20-6-5-15-9-20/h1-9,22H,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEQEXQVGHTRFR-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NN=C(C=C2)N3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)N3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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